

M3541 mechanism of action in DNA repair

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An In-depth Technical Guide to the Mechanism of Action of M3541 in DNA Repair

Introduction

M3541 is a potent, orally administered, and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[1][2]. ATM is a master regulator of the DNA damage response (DDR), a complex network of signaling pathways that detects and repairs DNA lesions, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage[3][4]. By inhibiting ATM, M3541 is designed to suppress DSB repair and abrogate cell-cycle checkpoints, thereby sensitizing cancer cells to the effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapies[5][6]. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental validation of M3541.

Core Mechanism of Action: ATM Inhibition

The primary mechanism of action of **M3541** is the direct inhibition of ATM kinase activity. In response to DSBs induced by agents like IR, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR[3][4].

Key consequences of ATM inhibition by **M3541** include:

 Suppression of Downstream Signaling: M3541 blocks the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of its key downstream targets, including CHK2, KAP1, and p53[7]. This effectively halts the signaling cascade that leads to DNA repair and cell cycle arrest.



- Impairment of DNA Double-Strand Break Repair: By inhibiting the ATM signaling pathway,
 M3541 prevents the efficient repair of DSBs[6][7]. This leads to the persistence of DNA damage, as evidenced by a significant increase in yH2AX foci, a marker for unrepaired DSBs[5][7].
- Abrogation of Cell-Cycle Checkpoints: A critical function of ATM is to initiate cell-cycle arrest, providing time for DNA repair before the cell enters mitosis. M3541 disrupts this process, leading to aberrant cell-cycle progression[7]. Specifically, in combination with radiation, it can cause an accumulation of cells in the G2/M phase, as the ATR-CHK1 pathway attempts to compensate for the increased number of unrepaired DSBs entering the S phase[8]. This ultimately leads to mitotic catastrophe and cell death in cancer cells entering mitosis with damaged DNA[6][7].

Preclinical studies have demonstrated that **M3541** is a sub-nanomolar inhibitor of ATM and is highly selective against other related kinases, such as ATR and DNA-PK, minimizing off-target effects[3][9].

Quantitative Data Presentation

The preclinical efficacy of **M3541** has been quantified in various assays, both in vitro and in vivo.

Table 1: Potency and Selectivity of M3541

Kinase	IC50 Value	Source
ATM	0.25 nM	[1][2]
ATR	>100 nM	[3][9]
DNA-PK	>100 nM	[3][9]
PI3K isoforms	>100 nM	[3][9]
mTOR	>100 nM	[3][9]

M3541 shows high selectivity, with an IC50 of >100 nM for 99.3% of 292 investigated human kinases[3].



Table 2: Cellular Effects of M3541 in A549 Non-Small Cell Lung Cancer Cells

Experiment	Condition	Result	Source
ATM Signaling	1 μM M3541 + 5Gy IR	Effective suppression of IR- induced ATM pathway response.	[6][7]
DSB Repair (yH2AX foci)	1 μM M3541 + 5Gy IR (24h post-IR)	Substantial increase in yH2AX positive cells, indicating impaired DSB repair.	[5][7]
Clonogenic Survival	1 μM M3541 + varying IR doses	Strong enhancement of IR-induced inhibition of colony formation.	[5][7]

| Cell Cycle Progression | 1 μ M **M3541** + 5Gy IR (24h post-IR) | Shift from G1 to a predominant G2/M phase arrest. |[8] |

Table 3: In Vivo Efficacy of M3541

Xenograft Model	Treatment Regimen	Outcome	Source
FaDu (Head and Neck)	M3541 (10, 50, or 200 mg/kg) + Fractionated RT (10 Gy total)	Dose-dependent tumor growth inhibition.	[6]

| Multiple Human Tumor Xenografts | Oral **M3541** + Clinically relevant RT regimen | Strong enhancement of antitumor activity, leading to complete tumor regressions. |[5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of **M3541**.

Foundational & Exploratory



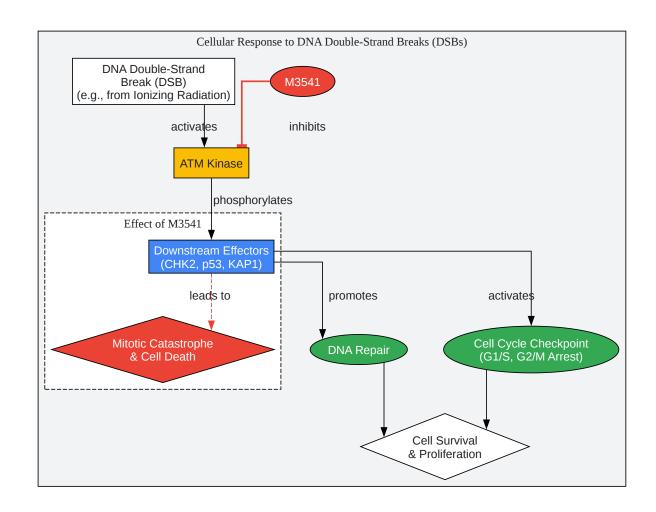
- Kinase Activity Assays: The potency and selectivity of M3541 were determined using cell-free kinase activity assays. The IC50 value for ATM was measured by assessing the ability of M3541 to inhibit the phosphorylation of a specific substrate by purified ATM enzyme in the presence of ATP[1][10]. Selectivity was confirmed by testing against a large panel of other protein kinases[3][9].
- Western Blot Analysis for ATM Signaling:
 - Cell Culture and Treatment: A549 cells were cultured and pre-treated with varying concentrations of M3541 (or DMSO as a vehicle control) for 1 hour.
 - Induction of DNA Damage: Cells were exposed to 5Gy of ionizing radiation (IR).
 - Lysate Preparation: After 6 hours of incubation post-IR, whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
 - Protein Quantification and Electrophoresis: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.
 - Immunoblotting: Proteins were transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ATM (Ser1981), CHK2 (Thr68), KAP1 (Ser824), and p53 (Ser15).
 - Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence to assess the inhibition of phosphorylation of ATM and its downstream targets[6][7].
- Immunofluorescence for yH2AX Foci:
 - Cell Treatment: A549 cells were grown on coverslips and treated with M3541 and/or 5Gy
 IR as described for Western blotting.
 - Fixation and Permeabilization: At specified time points (e.g., 24 hours post-IR), cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
 - Staining: Cells were incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.



- Imaging and Quantification: Images were captured using a fluorescence microscope. The
 number of γH2AX foci per cell, or the percentage of cells with more than a threshold
 number of foci (e.g., >10), was quantified using imaging software like ImageJ to measure
 the extent of unrepaired DSBs[5][8].
- Colony Formation Assay:
 - Cell Plating and Treatment: A549 cells were seeded at low density and allowed to attach.
 They were then treated with a fixed concentration of M3541 (e.g., 1 μM) in combination with various doses of IR.
 - Incubation: Cells were incubated for approximately 14 days to allow for colony formation.
 - Staining and Quantification: Colonies were fixed with methanol and stained with 0.5% crystal violet. The number of colonies containing at least 50 cells was counted to determine the surviving fraction relative to untreated controls[5].

Visualizations: Pathways and Workflows

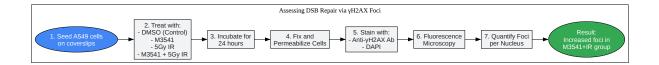




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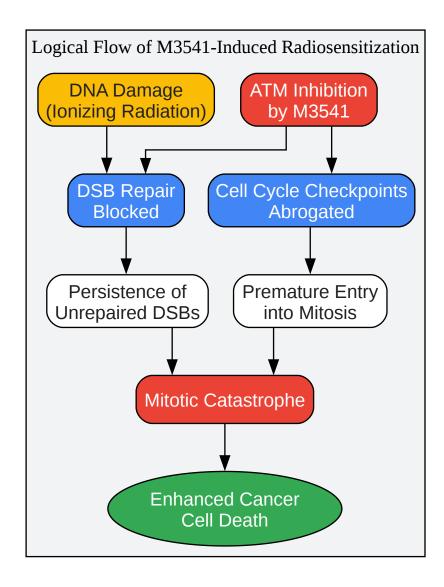
Caption: **M3541** inhibits ATM kinase, blocking downstream signaling for DNA repair and cell cycle checkpoints.





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Caption: Workflow for immunofluorescence analysis of yH2AX foci to measure unrepaired DNA DSBs.





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Caption: How M3541's ATM inhibition leads to enhanced cancer cell death with radiation.

Clinical Development and Conclusion

Despite strong preclinical data demonstrating its potential as a radiosensitizer, the clinical development of **M3541** was halted. A Phase I clinical trial (NCT03225105) evaluated **M3541** in combination with palliative radiotherapy in 15 patients with solid tumors[3][11]. While doses up to 300 mg were well-tolerated, the study was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship[3][11]. Consequently, no further clinical development of **M3541** was pursued[3][11].

In conclusion, **M3541** is a highly potent and selective ATM kinase inhibitor that effectively blocks the DNA damage response to double-strand breaks. Its mechanism of action, involving the suppression of DSB repair and abrogation of cell-cycle checkpoints, leads to synthetic lethality when combined with DNA-damaging agents like radiation. While the clinical journey of **M3541** itself was curtailed, the extensive preclinical research validates ATM kinase as a critical therapeutic target for sensitizing tumors to existing cancer therapies.

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